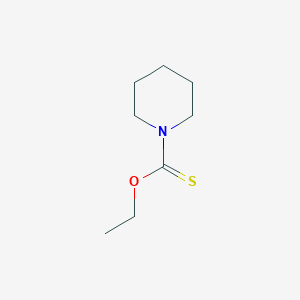

O-Ethyl piperidine-1-carbothioate

Description

Historical Trajectories of Carbothioate and Piperidine (B6355638) Chemistry

The story of O-Ethyl piperidine-1-carbothioate is rooted in the rich histories of both piperidine and carbothioate chemistry. The piperidine ring system, a six-membered heterocycle containing nitrogen, has been a cornerstone of organic chemistry for over a century. nih.gov Its prevalence in a vast array of alkaloids and pharmaceuticals has driven the development of numerous synthetic methods for its construction and functionalization. nih.govarizona.edu Early work focused on the isolation and structural elucidation of piperidine-containing natural products, which in turn spurred the development of synthetic routes to these complex molecules. Over the years, research has evolved from simple substitution reactions to highly sophisticated and stereoselective methods for creating functionalized piperidine derivatives. researchgate.netacs.org

Concurrently, the field of carbothioate chemistry has seen significant advancements. Thiocarbamates, which are sulfur analogs of carbamates, exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org The synthesis of thiocarbamates has traditionally involved methods such as the reaction of amines with carbon monoxide and sulfur, or the use of thiocarbamoyl chlorides. wikipedia.orgorganic-chemistry.org A significant milestone in this area was the development of the Newman-Kwart rearrangement, a thermal isomerization of O-aryl thiocarbamates to their S-aryl counterparts, which has become a valuable tool for the synthesis of thiophenols. wikipedia.org The exploration of thiocarbamates has been largely motivated by their diverse applications, including their use as herbicides and their potential in medicinal chemistry. wikipedia.orgnih.gov The convergence of these two fields—piperidine and carbothioate chemistry—has led to the creation of hybrid molecules like this compound, which offer a unique combination of structural features and reactivity.

Significance of this compound within Advanced Synthetic Methodologies

While this compound may not be a household name in the broader chemical community, its significance lies in its utility as a specialized building block in the design and synthesis of more complex molecules. The presence of the O-alkyl thiocarbamate functional group attached to the piperidine nitrogen provides a unique handle for further chemical manipulation.

One of the key applications of O-alkyl thiocarbamates is their role as precursors in the synthesis of other functional groups. For instance, the thiocarbonyl group can be a precursor to other functionalities through various transformations. While the Newman-Kwart rearrangement is specific to O-aryl thiocarbamates, the general reactivity of the thiocarbonyl group in O-alkyl thiocarbamates allows for a range of reactions.

The piperidine moiety itself is a highly sought-after scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties to drug candidates. arizona.eduijnrd.org The ability to introduce and modify the thiocarbamate group on the piperidine ring allows for the fine-tuning of a molecule's biological activity and physical properties. This makes this compound and similar structures valuable intermediates in the synthesis of novel therapeutic agents. ijnrd.org

Recent advances in synthetic chemistry have focused on the development of efficient and selective methods for the functionalization of heterocyclic compounds. researchgate.net In this context, compounds like this compound can serve as platforms for the introduction of diverse substituents onto the piperidine ring. The thiocarbamate group can influence the reactivity of the piperidine ring and can also be transformed into other functional groups at a later stage of a synthetic sequence. The development of catalytic methods for the synthesis and transformation of thiocarbamates further enhances the utility of molecules like this compound in modern organic synthesis. organic-chemistry.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 56525-81-6 | guidechem.com |

| Molecular Formula | C8H15NOS | guidechem.com |

| Molecular Weight | 173.28 g/mol | guidechem.com |

| Synonyms | O-ethyl 1-piperidinecarbothioate; piperidine-1-carbothioic acid O-ethyl ester | guidechem.comchemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-ethyl piperidine-1-carbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-2-10-8(11)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXOMQXFITYRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Ethyl Piperidine 1 Carbothioate and Structural Analogues

Development of Synthetic Pathways for O-Ethyl Piperidine-1-Carbothioate

The creation of this compound involves the formation of a thiocarbamate functional group, specifically an O-thiocarbamate ester, attached to a piperidine (B6355638) ring. wikipedia.org Synthetic pathways have evolved to optimize this process, balancing yield, purity, and operational simplicity.

Traditional Synthetic Routes and Their Evolution

Historically, the synthesis of O-alkyl N,N-disubstituted thiocarbamates, such as this compound, has relied on the reaction of a secondary amine with a suitable thiocarbonyl donor. A primary traditional method involves the reaction of piperidine with an O-ethyl thiocarbonyl halide, such as O-ethyl chlorothioformate. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chlorothioformate, displacing the chloride leaving group.

Another classical approach to thiocarbamates is the Riemschneider synthesis, which involves the reaction of thiocyanates with alcohols or water under acidic conditions. wikipedia.org While versatile, this method is more commonly applied for the synthesis of S-thiocarbamates. wikipedia.org

A significant reaction associated with O-aryl thiocarbamates is the Newman-Kwart rearrangement. This thermal or palladium-catalyzed intramolecular migration transforms an O-aryl thiocarbamate into its more thermodynamically stable S-aryl isomer. organic-chemistry.orgwikipedia.orgjk-sci.comorganic-chemistry.org This rearrangement is a cornerstone for producing thiophenols from phenols. wikipedia.orgjk-sci.com Although the target compound is an O-alkyl, not an O-aryl, thiocarbamate, the principles of thiocarbamate chemistry and stability are relevant.

Table 1: Comparison of Traditional Synthetic Routes for Thiocarbamates

| Method | Reagents | Key Features | Primary Product Type |

| Direct Thioacylation | Secondary Amine (e.g., Piperidine) + O-Alkyl Chlorothioformate | Direct, often high-yielding reaction. Generates HCl as a byproduct, requiring a base. | O-Alkyl Thiocarbamate |

| Riemschneider Synthesis | Thiocyanate + Alcohol/Water | Proceeds under acidic conditions. Primarily for S-isomers. | S-Thiocarbamate |

| Newman-Kwart Rearrangement | O-Aryl Thiocarbamate | High-temperature intramolecular rearrangement. | S-Aryl Thiocarbamate |

| From Carbonyl Sulfide (B99878) | Amine + Carbonyl Sulfide (COS) | Forms a thiocarbamate salt, which is then alkylated. | S-Alkyl Thiocarbamate |

Innovative and Green Chemistry Approaches in Carbothioate Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of innovative and "green" methods for thiocarbamate synthesis that avoid hazardous reagents and minimize waste.

Recent advancements include visible-light-mediated synthesis. One such method constructs thiocarbamates from isocyanides, thiols, and water at room temperature using Rose Bengal as an inexpensive photocatalyst. organic-chemistry.orgacs.orgorganic-chemistry.org This approach is operationally simple and uses water as a benign cosolvent. acs.org

Catalytic, metal-free approaches have also emerged. Molecular iodine has been used to catalyze the synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water. organic-chemistry.orgacs.orgacs.org This method is advantageous as it uses stable and odorless sodium sulfinates as the sulfur source. acs.orgacs.org Other green methods include the direct conversion of Boc-protected amines into thiocarbamates using a simple base like lithium tert-butoxide, which avoids toxic reagents and metal catalysts entirely. nih.gov Solvent-free grinding methods have also been successfully employed for synthesizing thiosemicarbazide (B42300) complexes, showcasing a move towards mechanochemistry. nih.gov

Table 2: Overview of Innovative and Green Synthetic Approaches

| Approach | Key Reagents/Conditions | Advantages | Ref. |

| Visible-Light Photocatalysis | Isocyanide, Thiol, Water, Rose Bengal | Mild conditions (room temp), uses cheap photocatalyst, green solvent (water). | organic-chemistry.org |

| Iodine Catalysis | Sodium Sulfinate, Isocyanide, Water, I₂ | Metal-free, uses stable and odorless sulfur source. | acs.org |

| Base-Mediated Conversion | Boc-Protected Amine, Thiol, t-BuOLi | Metal-free, avoids hazardous reagents like phosgene (B1210022) derivatives. | nih.gov |

| Solvent-Assisted Carboxylation | Amine, Carbon Monoxide, Sulfur | Mild conditions (1 atm, 20 °C), high atom economy. | organic-chemistry.org |

| One-Pot from N-formamides | N-formamide, p-TsCl, Sulfoxide (B87167) | Avoids isolation of isocyanide intermediate, increasing efficiency. | researchgate.net |

Methodologies for the Preparation of Related O-Alkyl Piperidine-1-Carbothioates and Thiocarbamates

The synthesis of structural analogs of this compound requires versatile methods for modifying the piperidine scaffold and for forming the thiocarbamate linkage.

Diversification Strategies for Piperidine Ring Functionalization

The piperidine ring is a ubiquitous motif in pharmaceuticals, and numerous methods exist for its functionalization. nih.gov These strategies allow for the introduction of various substituents at different positions on the ring before the formation of the thiocarbamate group.

C-H Functionalization: Direct C-H functionalization has become a powerful tool. Rhodium-catalyzed C-H insertions can achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring, with the outcome controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For example, C4 arylation of piperidines can be achieved using specialized aminoquinoline directing groups and palladium catalysis. acs.org Other strategies for α-functionalization (C2) include lithiation followed by cross-coupling or strain-release approaches using photogenerated intermediates. researchgate.net

Ring Construction Methods: Traditional methods often build the piperidine ring from acyclic precursors. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters, which are valuable precursors to substituted piperidones and piperidines. chemistrysteps.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com Multi-component reactions, such as the three-component Mannich reaction, offer a highly efficient, biosynthesis-inspired route to assemble complex, multi-substituted chiral piperidines. nih.gov

Transformation Reactions Leading to Thiocarbamate Formation

Once a suitably functionalized piperidine is obtained, the thiocarbamate moiety can be installed. These reactions are generally applicable across a wide range of substituted piperidines.

A highly effective method uses readily prepared carbamoylimidazolium salts as N,N-disubstituted carbamoylating reagents. These salts react in high yields with thiols to form S-thiocarbamates and with alcohols to form O-thiocarbamates. organic-chemistry.org Alternatively, thiols and amines can be coupled using carbon dioxide under Mitsunobu conditions to generate S-alkyl thiocarbamates. organic-chemistry.org

For the direct synthesis of O-thiocarbamates, the reaction of the piperidine nitrogen with an O-alkyl thiocarbonyl donor remains a primary strategy. In cases where the target is an S-thiocarbamate, one-pot procedures have been developed. For example, the reaction of anilines, carbon monoxide, and thiols can be catalyzed by selenium to afford S-aryl thiocarbamates directly. researchgate.net

Elucidation of Reaction Mechanisms in this compound Synthesis

The formation of this compound from piperidine and an O-ethyl thiocarbonyl electrophile, such as O-ethyl chlorothioformate, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of piperidine acts as the nucleophile, attacking the electrophilic carbon of the thiocarbonyl group. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the final product.

The role of piperidine in other reactions provides insight into its reactivity. In piperidine-catalyzed reactions like the Knoevenagel condensation, the mechanism can be complex. Theoretical calculations suggest that piperidine can react with an aldehyde to form an iminium ion intermediate. researchgate.netnih.govacs.org This iminium ion is then attacked by a nucleophile (an enolate). nih.govacs.org The catalytic effect of piperidine in these cases is proposed to be the facilitation of the final catalyst elimination step rather than simply activating the electrophile. acs.orgsci-hub.se

In innovative syntheses, the mechanisms can involve radical pathways. For instance, the iodine-catalyzed reaction of sodium sulfinates and isocyanides is suggested to proceed via a radical process. acs.orgacs.org Similarly, visible-light-driven syntheses often operate through photoredox catalysis, involving single-electron transfer (SET) steps and the generation of radical intermediates. researchgate.net The mechanism for one-pot syntheses starting from N-formamides involves initial dehydration to an isocyanide, which then reacts with an activated sulfoxide in a process analogous to the Swern oxidation intermediate formation. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of O Ethyl Piperidine 1 Carbothioate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of O-Ethyl piperidine-1-carbothioate. Through the analysis of both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of atomic connectivity can be assembled.

Application of ¹H NMR for Proton Environment Delineation

¹H NMR spectroscopy provides critical information about the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic surroundings (chemical shift). For this compound, the spectrum is expected to show characteristic signals for both the piperidine (B6355638) ring and the O-ethyl group.

The protons of the ethyl group are readily identifiable. The methylene (B1212753) protons (-O-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield. They are split by the three protons of the methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) appear further upfield as a triplet, due to splitting by the adjacent methylene protons.

The piperidine ring protons present a more complex system. Due to the steric hindrance of the carbothioate group, the rotation around the C-N bond may be restricted, potentially making the two protons on each carbon of the ring chemically non-equivalent. The protons on the carbons alpha to the nitrogen (C2 and C6) are deshielded by the adjacent nitrogen and are expected to appear as broad multiplets. The remaining protons on carbons C3, C5, and C4 typically resonate upfield as a complex, overlapping signal. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine C2-H, C6-H | 3.6 - 3.8 | Multiplet (m) |

| Piperidine C3-H, C4-H, C5-H | 1.5 - 1.8 | Multiplet (m) |

| O-CH₂-CH₃ | 4.3 - 4.5 | Quartet (q) |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) |

Utility of ¹³C NMR for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements the proton data by providing a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

The most downfield signal in the spectrum is attributed to the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its chemical shift is a key diagnostic marker for the carbothioate group, typically appearing in the 185-195 ppm range. The carbons of the O-ethyl group are also distinct: the methylene carbon (-O-CH₂-) is found in the typical range for carbons bonded to oxygen, while the methyl carbon (-CH₃) appears at the upfield end of the spectrum.

The carbon signals of the piperidine ring confirm its structure. The carbons alpha to the nitrogen (C2 and C6) are shifted downfield relative to the other ring carbons. rsc.org The C4 carbon and the C3/C5 carbons are expected to have similar chemical shifts and appear in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S | 185 - 195 |

| O-CH₂-CH₃ | 65 - 70 |

| Piperidine C2, C6 | 47 - 52 |

| Piperidine C3, C5 | 25 - 27 |

| Piperidine C4 | 23 - 25 |

| O-CH₂-CH₃ | 13 - 15 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by several key absorptions. Strong, sharp peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene and methyl groups on the piperidine and ethyl moieties. chemguide.co.uk

The most diagnostic feature for this molecule is the thiocarbonyl (C=S) stretching vibration. Compared to its carbonyl (C=O) analogue which gives a strong band around 1700 cm⁻¹, the C=S stretch is weaker and appears at a lower frequency, typically in the 1250–1020 cm⁻¹ range. This region can also contain signals from C-N and C-O single bond stretches, sometimes leading to a complex pattern that requires careful interpretation. The C-N stretching vibration of the piperidine ring is expected in the 1200-1100 cm⁻¹ range. Additionally, a prominent band corresponding to the C-O stretch of the O-ethyl group should be visible in the 1150-1050 cm⁻¹ region. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2950 |

| C=S Stretch (Thioureide I band) | Thiocarbonyl | 1250 - 1020 |

| C-N Stretch | Amine | 1200 - 1100 |

| C-O Stretch | Ether-like | 1150 - 1050 |

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (molecular formula C₈H₁₅NOS), the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to its molecular weight, approximately 173.28 amu.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways. A common fragmentation for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This could lead to the loss of an ethyl radical from the piperidine ring (if substituted) or fragmentation within the ring itself. More specific to this structure would be the cleavage of the carbothioate moiety. Expected fragmentation patterns include the loss of the ethyl group ([M-29]⁺), the ethoxy group ([M-45]⁺), or the entire O-ethyl group with the sulfur atom. The piperidine ring itself can also fragment, producing characteristic ions. nist.govnist.gov

Integrated Spectroscopic Approaches for Comprehensive Structural Assignments

While each spectroscopic technique provides invaluable pieces of the structural puzzle, a truly confident and comprehensive assignment for this compound is achieved by integrating the data from all methods.

The process begins with mass spectrometry, which establishes the molecular mass and formula, confirming the compound's identity. Next, IR spectroscopy provides a quick survey of the functional groups present, confirming the absence of a carbonyl (C=O) and the likely presence of the thiocarbonyl (C=S), C-N, and C-O linkages.

Finally, NMR spectroscopy provides the definitive structural map. ¹³C NMR confirms the presence of the eight distinct carbon environments, including the characteristic downfield thiocarbonyl carbon. ¹H NMR then places the protons onto this carbon skeleton, showing the ethyl group and the saturated piperidine ring. The chemical shifts and coupling patterns observed in the NMR spectra allow for the precise assignment of each proton and carbon, solidifying the connections between the piperidine ring and the O-ethyl carbothioate group. Together, these integrated techniques leave no ambiguity in the final structural elucidation of the molecule.

Computational Chemistry and Theoretical Studies on O Ethyl Piperidine 1 Carbothioate

Quantum Mechanical Investigations

Quantum mechanical calculations allow for the detailed exploration of the geometric and electronic features of O-Ethyl piperidine-1-carbothioate, as well as the prediction of its spectroscopic characteristics.

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This approach also provides valuable information about the molecule's electronic properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C=S | ~1.65 | |

| C-N (piperidine) | ~1.38 | |

| C-O | ~1.35 | |

| O-C (ethyl) | ~1.45 | |

| **Bond Angles (°) ** | ||

| S=C-N | ~125 | |

| S=C-O | ~124 | |

| N-C-O | ~111 | |

| C-N-C (piperidine) | ~118 | |

| Dihedral Angles (°) | ||

| S=C-N-C (piperidine) | ~0 or ~180 (indicating planarity) |

Note: The values presented in this table are hypothetical and based on typical values for similar functional groups found in computational studies of related molecules. Actual values would be obtained from a specific DFT calculation on this compound.

Ab Initio Calculations for Spectroscopic Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in predicting spectroscopic properties. These calculations can forecast vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational modes of the optimized geometry, a theoretical infrared spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and identify characteristic vibrational bands.

For this compound, key vibrational frequencies would include the C=S stretching, C-N stretching, and the various C-H bending and stretching modes of the piperidine (B6355638) and ethyl groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Thionoester (C=S) | Stretching | ~1200 - 1050 |

| Carbamate (C-N) | Stretching | ~1300 - 1200 |

| Piperidine (C-H) | Stretching | ~2950 - 2850 |

| Ethyl (C-H) | Stretching | ~2980 - 2870 |

Note: These are approximate ranges and the exact values would be derived from specific ab initio frequency calculations.

Conformational Analysis of the Piperidine Ring in Carbothioate Structures

The piperidine ring in this compound is not static but can adopt several conformations. The most stable conformation is typically a chair form, which minimizes steric and torsional strain. However, the presence of the carbothioate group attached to the nitrogen atom introduces specific steric and electronic interactions that influence the ring's conformation and the orientation of its substituents.

A key factor is the "pseudoallylic strain" that arises from the partial double bond character of the C-N bond due to resonance with the carbothioate group. nih.gov This increased sp2 hybridization of the nitrogen atom leads to a more planar arrangement around it. nih.gov This planarity can create steric hindrance between a substituent on the carbon atom adjacent to the nitrogen (the 2-position) and the carbothioate group itself. nih.gov Consequently, any substituent at the 2-position of the piperidine ring would be strongly favored to be in an axial orientation to minimize this strain. nih.gov While this compound itself is unsubstituted on the ring, this principle is critical for understanding the conformational behavior of its derivatives. The chair conformation remains the most likely low-energy structure for the parent compound.

Electronic Structure and Molecular Reactivity Profiling

Understanding the electronic landscape of a molecule is key to predicting its reactivity. Computational methods provide detailed insights into charge distribution and orbital interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas of neutral potential.

For this compound, the MEP surface would show the most negative potential (red) around the sulfur and oxygen atoms due to their high electronegativity and the presence of lone pairs. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the ethyl group would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Table 3: Interpreting the MEP Surface of this compound

| Color Region | Atom(s) | Electrostatic Potential | Predicted Reactivity |

| Red | Sulfur, Oxygen | Negative | Site for electrophilic attack |

| Blue | Hydrogens on piperidine and ethyl group | Positive | Site for nucleophilic interaction |

| Green | Carbon backbone | Neutral | Less reactive |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method allows for the quantification of electron delocalization and its contribution to molecular stability. southampton.ac.uk The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions, known as the stabilization energy (E(2)), indicates the strength of the delocalization.

Table 4: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Natural Charge on Key Atoms (e) |

| LP (N) | π* (C=S) | High (e.g., > 50) | N: ~ -0.5 |

| LP (O) | σ* (C-C) | Moderate | S: ~ -0.3 |

| O: ~ -0.6 |

Note: The E(2) and charge values are illustrative and represent expected trends based on NBO analyses of similar molecules.

Reactivity and Reaction Kinetics of O Ethyl Piperidine 1 Carbothioate and Its Analogues

Gas-Phase Elimination Reaction Kinetics and Mechanistic Pathways

While specific kinetic studies on the gas-phase elimination of O-ethyl piperidine-1-carbothioate are not extensively documented in the literature, the reactivity can be inferred from studies of analogous compounds, such as other esters and thiocarbamates. The presence of a β-hydrogen in the ethyl group suggests that a primary thermal decomposition pathway would be a unimolecular elimination reaction to produce piperidine (B6355638), ethylene, and carbonyl sulfide (B99878) (COS).

This type of reaction for similar esters, like alkyl chloroformates, often proceeds through a concerted, six-membered cyclic transition state. researchgate.net Theoretical studies on the gas-phase elimination of alkyl chloroformates indicate that these reactions produce the corresponding olefin, HCl, and CO2. researchgate.net By analogy, this compound would likely undergo a similar process.

Furthermore, studies on the gas-phase elimination kinetics of ethyl esters of 2-oxo-carboxylic acids, such as ethyl piperidineglyoxylate, have been conducted. researchgate.net These reactions are homogeneous, unimolecular, and follow a first-order rate law. researchgate.net For instance, the gas-phase elimination of ethyl piperidineglyoxylate has been studied in the temperature range of 270–415 °C. researchgate.net Although the substrate is different, the study of its elimination provides a framework for understanding the potential behavior of this compound under similar conditions. The mechanism for such reactions can be complex, sometimes involving multiple competing pathways. researchgate.net

The gas-phase reactions of alkyl nitrates with nucleophiles have also been investigated, revealing that elimination processes are significant. nih.gov In the case of ethyl nitrate, an E2-type elimination promoted by proton abstraction at the β-position of the ethyl group is a major pathway. nih.gov This supports the likelihood of a similar β-elimination pathway for this compound.

Table 1: Comparison of Gas-Phase Elimination Characteristics of Analogous Compounds

| Compound | Products of Elimination | Proposed Mechanism |

| Alkyl Chloroformates researchgate.net | Olefin, HCl, CO2 | Concerted, six-membered cyclic transition state |

| Ethyl Piperidineglyoxylate researchgate.net | Not specified | Homogeneous, unimolecular, first-order kinetics |

| Ethyl Nitrate nih.gov | Ethylene, Nitrite ion | E2-type elimination |

Heterocyclic Ring Reactivity: Nucleophilic and Electrophilic Substitutions

The piperidine ring in this compound is a saturated heterocycle. The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbothioate group.

Nucleophilic Substitution: The piperidine ring itself is generally resistant to nucleophilic attack due to the absence of a good leaving group on the ring carbons. However, reactions involving the nitrogen atom are possible. Nucleophilic substitution reactions have been studied kinetically for piperidine with various substrates, such as 3-halogenocyclohex-2-enones rsc.org and N-methylpyridinium ions. nih.gov These studies highlight the role of piperidine as a nucleophile. In the context of this compound, the nitrogen's lone pair is delocalized into the thiocarbonyl group, diminishing its ability to act as a nucleophile in substitution reactions.

Electrophilic Substitution: Electrophilic substitution directly on the carbon atoms of the piperidine ring is uncommon for similar saturated heterocycles unless activated by other functional groups. Reactions typically occur at the nitrogen atom if its lone pair is available. However, the electron-withdrawing nature of the carbothioate group deactivates the nitrogen, making it less susceptible to electrophilic attack.

The reactivity of the piperidine moiety is often explored in the context of its synthesis through the reduction of pyridine (B92270) derivatives. mdpi.comnih.gov The piperidine ring is also a common feature in pharmaceuticals and natural products, often in bridged, sterically constrained forms. nih.gov While these studies provide insight into the general chemistry of the piperidine ring, specific data on the substitution reactions of this compound is scarce.

Transformations Involving the Carbothioate Moiety

The carbothioate moiety, specifically an O-thiocarbamate, is a key reactive center in this compound. wikipedia.org It can undergo several important transformations.

One of the most significant reactions of O-thiocarbamates is the Newman-Kwart rearrangement . wikipedia.org This thermal isomerization converts the O-thiocarbamate into its S-thiocarbamate isomer, RSC(=O)NR2. wikipedia.org This reaction generally requires high temperatures and is a crucial method for synthesizing thiophenols. wikipedia.org

The carbothioate group can also be subject to hydrolysis . Thiocarboxylic acids, which are related to the carbothioate moiety, are known to be about 100 times more acidic than their carboxylic acid counterparts. wikipedia.org This suggests that the carbothioate ester could be susceptible to hydrolysis under appropriate conditions to yield the corresponding amine (piperidine), alcohol (ethanol), and carbonyl sulfide.

Furthermore, the thiocarbonyl group (C=S) can undergo reduction . Catalytic hydrogenation of thiocarbamates has been shown to be an efficient process. acs.org For example, some thiocarbamates can be hydrogenated to the corresponding formamides and thiols. acs.org

Table 2: Key Reactions of the Carbothioate Moiety

| Reaction | Description | Products |

| Newman-Kwart Rearrangement wikipedia.org | Thermal isomerization of an O-thiocarbamate to an S-thiocarbamate. | S-alkyl piperidine-1-carboxylate |

| Hydrolysis | Cleavage of the ester and amide bonds. | Piperidine, Ethanol, Carbonyl Sulfide |

| Reduction acs.org | Hydrogenation of the thiocarbonyl group. | Piperidine-1-carbaldehyde, Ethanethiol |

Applications of O Ethyl Piperidine 1 Carbothioate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Piperidine-Containing Heterocycles

The piperidine (B6355638) moiety is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic pharmaceuticals, making the development of methods for its synthesis a significant focus of modern organic chemistry. mdpi.comnih.gov Compounds containing the piperidine ring exhibit a wide range of biological activities and are key components in many important drugs. mdpi.comacgpubs.org O-Ethyl piperidine-1-carbothioate acts as a valuable precursor, providing a reliable method for incorporating the piperidine ring into more complex heterocyclic systems.

The thiocarbonate group can be transformed or cleaved under specific reaction conditions, allowing the piperidine nitrogen to participate in cyclization reactions or to be functionalized further. This strategy is part of a broader effort to develop cost-effective and efficient routes to substituted piperidines. mdpi.com Synthetic strategies often involve the formation of the piperidine ring as a key step, and starting materials like this compound offer a pre-formed piperidine core that can be elaborated upon. chemrxiv.orgnih.gov For instance, the synthesis of N-(hetero)arylpiperidines can be achieved through a pyridine (B92270) ring-opening and ring-closing approach, highlighting the modular nature of piperidine synthesis where a precursor provides the basic heterocyclic frame. chemrxiv.orgnih.gov Similarly, various synthetic methods, including reductive amination and intramolecular cyclizations, are employed to build polysubstituted piperidines, which are often sought for their potential as therapeutic agents. whiterose.ac.uknih.gov

| Piperidine Derivative Class | General Synthetic Approach | Significance | Reference |

|---|---|---|---|

| N-(Hetero)arylpiperidines | Pyridine ring-opening/ring-closing via Zincke imine intermediates. | Access to diverse libraries for pharmaceutical screening. | chemrxiv.orgnih.gov |

| Polysubstituted Alkyl Piperidines | Intramolecular radical cyclization of 1,6-enynes. | Creation of complex stereochemistry. | nih.gov |

| Aminoethyl-Substituted Piperidines | Conjugate addition, homologation, and reductive amination. | Development of σ1 receptor ligands with antiproliferative properties. | nih.gov |

| cis-Disubstituted Piperidines | Anodic oxidation followed by acid treatment and hydrogenation. | Stereoselective synthesis for specific biological targets. | whiterose.ac.uk |

**6.2. Role in the Construction of Advanced Organic Architectures

The utility of this compound extends beyond simple heterocycles to the construction of advanced organic architectures. These complex structures include multi-cyclic compounds, macrocycles, and functional polymers, where the piperidine unit imparts specific conformational constraints or biological activity. The thiocarbonate functional group is particularly useful in this context, as it can serve as a linchpin in multi-component reactions or as a control element in polymerization.

For example, the synthesis of block copolymers through "click" chemistry often relies on polymers functionalized with specific end-groups. nih.gov The thiocarbonate moiety of this compound is closely related to the functional groups used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymers. These polymers can then be "clicked" together or grafted onto surfaces like nanoparticles to form highly ordered and functional materials. nih.gov The ability to create such well-defined polymeric structures is a hallmark of advanced organic synthesis.

**6.3. Exploitation in Polymer Synthesis through Controlled Radical Polymerization (e.g., RAFT Agents)

One of the most significant applications of thiocarbonylthio compounds, including xanthates like this compound, is in the field of controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com RAFT polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block and star polymers. nih.gov

The control in RAFT polymerization is achieved through a chain transfer agent (RAFT agent), which typically contains a thiocarbonylthio group (S=C-S). mdpi.com O-ethyl xanthates are a class of RAFT agents that are particularly effective for controlling the polymerization of certain monomers, known as "less activated monomers" (LAMs), such as vinyl esters. mdpi.com The choice of the 'R' and 'Z' groups on the RAFT agent is critical for its effectiveness. In this compound, the piperidine ring and the O-ethyl group would function as the 'Z' and 'R' groups, respectively, influencing the stability of the intermediate radical and the rate of the polymerization process. mdpi.com The use of xanthates like S-benzyl O-ethyl xanthate has been reported for the copolymerization of N-vinylcarbazole (NVK) and vinyl acetate (B1210297) (VAc), demonstrating control over the polymerization process. mdpi.com

| RAFT Agent Type | Controlled Monomers | Key Feature | Reference |

|---|---|---|---|

| Xanthates (O-ethyl substituted) | Vinyl Esters (e.g., Vinyl Acetate), N-vinylcarbazole | Effective for "less activated monomers" (LAMs), providing good control over polymerization. | mdpi.com |

| Dithiobenzoates (e.g., CDB) | Acrylonitrile, Styrene | Effective for "more activated monomers" (MAMs), but can cause retardation with LAMs. | researchgate.net |

| Trithiocarbonates (e.g., DDMAT) | (Meth)acrylates, Styrene, Acrylamides | Versatile agents often used to incorporate functional end-groups (e.g., carboxylic acid). | nih.govresearchgate.net |

| Polymerizable RAFT agents (e.g., DTEA) | Acrylates | Bifunctional molecules with a double bond and a thiocarbonylthio group, used for making branched polymers. | researchgate.net |

The process allows for the synthesis of end-functionalized polymers, which can be used in a variety of applications, including the creation of protein-polymer hybrids and other advanced materials. rsc.orgrsc.org

**6.4. Design and Synthesis of Functional Molecular Probes and Chemosensors

The development of functional molecular probes and chemosensors is a growing field of research, driven by the need for tools that can detect and report on the presence of specific analytes in biological and environmental systems. The piperidine scaffold is an attractive component in the design of such probes due to its frequent appearance in biologically active molecules, allowing it to act as a recognition element for specific enzymes or receptors. guidechem.combldpharm.com

This compound can serve as a starting point for the synthesis of these sophisticated molecules. guidechem.combldpharm.com The piperidine ring can be tailored to bind to a specific biological target, while the thiocarbonate portion of the molecule can be chemically modified. This modification could involve attaching a signaling unit, such as a fluorophore or a chromophore. A change in the environment of the probe, such as binding to its target, could then trigger a change in the signal (e.g., an increase in fluorescence), allowing for detection. While detailed examples are specific to proprietary research, the fundamental structure of this compound provides the necessary handles for such synthetic elaboration. guidechem.combldpharm.com

Future Prospects and Emerging Research Frontiers for O Ethyl Piperidine 1 Carbothioate

Advancements in Sustainable Synthesis and Catalysis

The synthesis of thiocarbamates, including O-Ethyl piperidine-1-carbothioate, has traditionally relied on methods that can involve hazardous reagents, such as thiophosgene, and often require harsh reaction conditions. chemistryviews.orgorganic-chemistry.org The future of fine chemical manufacturing, however, is geared towards green and sustainable practices that prioritize efficiency, safety, and minimal environmental impact. Research into the synthesis of thiocarbamates is actively pursuing these goals.

Recent methodologies focus on transition-metal-free and additive-free conditions, allowing for the synthesis of thiocarbamates in environmentally benign solvents. rsc.org One-pot procedures, which combine multiple reaction steps without isolating intermediates, are also gaining prominence. These methods not only increase efficiency but also reduce waste. chemistryviews.org For instance, a one-pot synthesis of S-organyl thiocarbamates has been developed using N-formamides as starting materials, which are converted to isocyanides and subsequently to the desired thiocarbamate without purification of the intermediate. chemistryviews.org

Another sustainable approach involves the direct transformation of Boc-protected amines into thiocarbamates using a simple base like lithium tert-butoxide, which circumvents the need for toxic reagents and metal catalysts. rsc.org This aligns with the principles of green chemistry by improving atom economy and reducing the generation of hazardous byproducts. acs.orgrsc.org The application of these modern, sustainable methods to the synthesis of this compound promises to deliver not only higher yields and purity but also a significantly improved environmental profile.

| Synthetic Strategy | Key Features | Advantages for this compound Synthesis | Relevant Findings |

| Modified Lossen Rearrangement | Transition-metal-free, additive-free, mild conditions. | Reduces reliance on heavy metal catalysts and harsh reagents, improving the safety and sustainability of the process. | Thiocarbamates can be synthesized in green solvents. rsc.org |

| Direct Conversion of Boc-Amines | Utilizes a single base (t-BuOLi), avoids toxic reagents. | Offers a more direct and efficient route from readily available protected amines, aligning with green chemistry principles. | This method is scalable and eliminates the need for metal catalysts. rsc.org |

| One-Pot Synthesis from N-Formamides | Multi-component, low-waste protocol. | Increases overall efficiency and reduces solvent usage and waste from purification steps. | A library of 16 different S-thiocarbamates was successfully synthesized using this protocol. chemistryviews.org |

| Thioacylation with Activated Thiourea | Uses stable, readily available N,N'-di-Boc-substituted thiourea. | Provides a mild method with good chemical selectivity and tolerance for various functional groups. | Effective for thioacylating amines, alcohols, and thiols. organic-chemistry.org |

Integration with Automated Synthesis and High-Throughput Methodologies

The discovery of new drugs and materials is increasingly accelerated by the use of automation and high-throughput screening (HTS). nih.govnih.gov These technologies allow for the rapid synthesis and evaluation of vast libraries of chemical compounds, dramatically shortening the timeline for identifying promising candidates. nih.gov this compound, with its functionalized piperidine (B6355638) core, is an ideal building block for inclusion in such automated workflows.

Automated synthesis platforms, often utilizing liquid handling robotics and microplate formats, can perform numerous reactions in parallel. iu.edu The synthesis of a library of thiocarbamates, for example, has been demonstrated in a one-pot fashion, a technique highly amenable to automation. chemistryviews.org By using this compound or its precursors in a combinatorial fashion with other reactants, large and diverse libraries of novel piperidine-based compounds can be generated with high efficiency.

Once synthesized, these libraries are subjected to HTS, where they are tested against biological targets (like enzymes or receptors) or for specific material properties. nih.goviu.edu HTS systems employ sensitive detection methods such as fluorescence, luminescence, or absorbance to rapidly measure the activity of thousands of compounds. iu.edu The integration of this compound into these design-make-test-analyze cycles positions it as a valuable scaffold for accelerated discovery in medicinal chemistry and materials science.

| Methodology | Description | Relevance to this compound | Key Technologies |

| Automated Synthesis | Use of robotic systems to perform chemical reactions in parallel, often in microplate format, for the rapid generation of compound libraries. | This compound can serve as a key building block for creating diverse libraries of piperidine derivatives. | Liquid handlers, robotic plate movers, automated reaction blocks. iu.edu |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological or chemical activity. nih.gov | Derivatives of this compound can be efficiently screened to identify new drug leads or functional materials. | Multi-mode plate readers (fluorescence, luminescence, absorbance), cell-based assays, enzymatic assays. nih.goviu.edu |

| Combinatorial Chemistry | Systematic creation of a large number of compounds by combining a smaller number of molecular "building blocks" in all possible combinations. | The piperidine ring and the O-ethyl carbothioate group can be systematically modified to generate extensive chemical diversity. | One-pot synthesis protocols are particularly suitable for combinatorial library generation. chemistryviews.org |

Exploration of Novel Chemical Transformations and Applications

While the piperidine core is well-established, the reactivity of the O-alkyl carbothioate functional group offers exciting opportunities for novel chemical transformations. A significant emerging frontier is the use of O-alkyl thiocarbonates in radical chemistry. Recently, a light-driven, copper-mediated trifluoromethylation of O-alkyl thiocarbonates has been developed. nih.gov This reaction interrupts the well-known Barton-McCombie deoxygenation pathway to instead install a trifluoromethyl group, a moiety of high importance in pharmaceutical chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. nih.gov Applying this transformation to this compound would provide a direct route to novel trifluoromethylated piperidine derivatives, which are highly sought-after in drug discovery.

The potential applications for this compound and its derivatives are broad, primarily as versatile intermediates in the synthesis of complex molecules. Patent literature frequently describes the use of structurally related piperidine carboxylates as key intermediates in the preparation of active pharmaceutical ingredients. nih.govgoogle.comgoogle.com These building blocks are integral to the synthesis of compounds targeting a range of diseases. The unique reactivity of the carbothioate group in this compound may offer alternative or more efficient synthetic routes to these and other valuable target molecules. Further research into its reactivity could unlock new pathways for creating biologically active compounds or functional materials.

| Area of Exploration | Description | Potential Impact on this compound | Example Research |

| Radical Transformations | Utilizing the O-alkyl thiocarbonate group as a precursor for radical generation to form new C-C or C-heteroatom bonds. | Enables the introduction of valuable functional groups that are difficult to install using traditional ionic chemistry. | A light-driven, copper-mediated reaction allows for the site-selective trifluoromethylation of aliphatic systems. nih.gov |

| Photochemical Alkylation | A visible-light-mediated radical approach has been used for the α-alkylation of ketones, where a nucleophilic catalyst activates an alkyl halide. | The principles of using light to generate radicals could be adapted to functionalize the piperidine ring or react with the carbothioate group in novel ways. | Exploits the ability of a nucleophilic organocatalyst to generate radicals from alkyl halides upon blue light irradiation. nih.gov |

| Intermediate for API Synthesis | Use as a key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs). | Provides a core scaffold that can be elaborated into complex, high-value molecules for therapeutic use. | Structurally similar piperidine esters are patented intermediates for synthesizing drugs like Umeclidinium. google.comgoogleapis.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.